Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound features a piperazine core linked to a 1,3,4-oxadiazole ring via a thioacetyl bridge. The oxadiazole is further substituted with a 2-(benzo[d]thiazol-2-yl)ethyl group.
Properties
IUPAC Name |
ethyl 4-[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S2/c1-2-28-20(27)25-11-9-24(10-12-25)18(26)13-30-19-23-22-16(29-19)7-8-17-21-14-5-3-4-6-15(14)31-17/h3-6H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPLNOCSJVREHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. These compounds have shown diverse biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Thiazole derivatives have been reported to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, suggesting that the compound may have multiple molecular and cellular effects.
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
Biological Activity
Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound characterized by its unique structural components, which include a benzo[d]thiazole moiety and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Structural Overview
The compound can be broken down into several key structural elements:
- Benzo[d]thiazole : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
- 1,3,4-Oxadiazole : This heterocyclic ring is often associated with significant pharmacological activities, including anti-inflammatory and antimicrobial effects.
- Piperazine : A common scaffold in drug design that enhances the bioactivity of compounds.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds featuring the benzo[d]thiazole and oxadiazole moieties. For instance:
- Case Study : A derivative similar to the compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong activity (e.g., 19.9 μg/mL against A549 lung adenocarcinoma cells) .
The structure-activity relationship (SAR) studies suggest that modifications to the benzo[d]thiazole and oxadiazole rings can enhance cytotoxic effects. The presence of electron-withdrawing groups on the aromatic system has been shown to increase activity .
Antimicrobial Activity
Compounds with similar structural features have also exhibited promising antimicrobial properties:
- Findings : Research indicates that derivatives containing thiazole rings demonstrate significant activity against a range of pathogens including E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .
The incorporation of thioacetyl groups in the structure appears to enhance the antimicrobial efficacy by facilitating interactions with microbial membranes.
Anticonvulsant Activity
The potential anticonvulsant properties of this compound are noteworthy:
- Research Insights : Compounds with similar piperazine structures have been evaluated for their ability to prevent seizures in animal models. For example, derivatives showed protective indices indicating effective seizure control .
Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole moieties. For instance:
- Mechanism of Action : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the benzo[d]thiazole moiety is believed to enhance its interaction with cellular targets involved in cancer progression .
- Case Studies : In vitro studies demonstrated that derivatives similar to Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged from 10 to 30 µM, indicating potent activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Research indicates that derivatives with similar structures demonstrate moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Enhances anticancer activity through increased cellular uptake |
| Oxadiazole Moiety | Contributes to apoptosis induction in cancer cells |
| Piperazine Backbone | Improves solubility and bioavailability |
Synthetic Approaches
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the thiazole and oxadiazole rings through cyclization reactions.
- Coupling reactions to attach the piperazine moiety.
- Final esterification to yield the ethyl ester derivative.
Clinical Trials
Future clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.
Structural Modifications
Investigating structural modifications may enhance selectivity and reduce side effects while maintaining or improving therapeutic efficacy.
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences
Key Observations :
- Substituent Effects : The 2-(benzo[d]thiazol-2-yl)ethyl group introduces steric bulk and π-π stacking capability, distinguishing it from nitroaryl or benzoxazolyl substituents.
Table 2: Comparative Properties
Notes:
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic reactions. A core step includes refluxing intermediates (e.g., benzo[d]thiazole derivatives) with acetic acid buffered with sodium acetate, followed by coupling with piperazine-based moieties. For example, similar oxadiazole-thioacetyl intermediates are synthesized by cyclizing hydrazides with phosphorus oxychloride or refluxing in ethanol . Purification often involves recrystallization from solvents like dioxane or methanol, with TLC monitoring to confirm reaction completion . To optimize purity, ensure stoichiometric control of sodium acetate (buffer) and gradual cooling during recrystallization to minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
